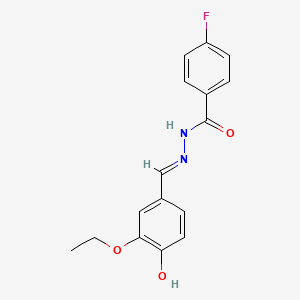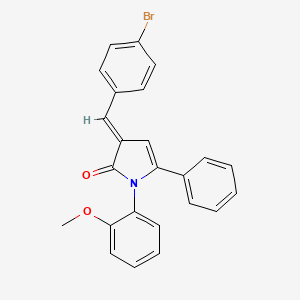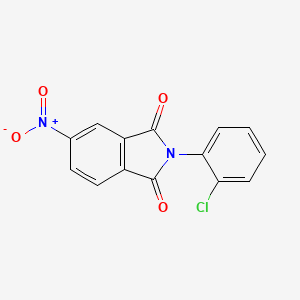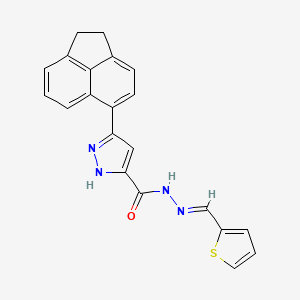
(4Z)-2-(4-chloro-3-nitrophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and an oxazolone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step reaction process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with an appropriate amine to form the oxazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Amino-3-nitrophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitrophenyl and furan groups suggests that it may have bioactive properties that could be harnessed for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-2-(4-Bromo-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(pyridin-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups. The presence of both the nitrophenyl and furan groups provides a distinct set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H7ClN2O5 |
|---|---|
Poids moléculaire |
318.67 g/mol |
Nom IUPAC |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7ClN2O5/c15-10-4-3-8(6-12(10)17(19)20)13-16-11(14(18)22-13)7-9-2-1-5-21-9/h1-7H/b11-7- |
Clé InChI |
RKVLTVCHYJZUNE-XFFZJAGNSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11698092.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)
![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)

![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)



![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)
